molecular formula C8H9BrOZn B14878308 (3-Methoxy-4-methylphenyl)Zinc bromide

(3-Methoxy-4-methylphenyl)Zinc bromide

Cat. No.: B14878308
M. Wt: 266.4 g/mol
InChI Key: AWKKNHUTZLPMRZ-UHFFFAOYSA-M
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Description

(3-methoxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a reagent that contains a zinc atom bonded to a (3-methoxy-4-methylphenyl) group and a bromide ion, dissolved in THF. This compound is particularly useful in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-methoxy-4-methylphenyl)zinc bromide typically involves the reaction of (3-methoxy-4-methylphenyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction can be represented as follows:

(3-methoxy-4-methylphenyl) bromide+Zn(3-methoxy-4-methylphenyl)zinc bromide\text{(3-methoxy-4-methylphenyl) bromide} + \text{Zn} \rightarrow \text{this compound} (3-methoxy-4-methylphenyl) bromide+Zn→(3-methoxy-4-methylphenyl)zinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and the inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: (3-methoxy-4-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group is transferred to an electrophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.

    Cross-Coupling Reactions: Catalysts like palladium or nickel are often employed, along with ligands to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.

Scientific Research Applications

(3-methoxy-4-methylphenyl)zinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biologically active molecules, aiding in the development of new drugs and therapeutic agents.

    Medicine: Its derivatives are explored for potential pharmaceutical applications.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-methoxy-4-methylphenyl)zinc bromide involves the transfer of the (3-methoxy-4-methylphenyl) group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

  • (3-methoxyphenyl)zinc bromide
  • (4-methylphenyl)zinc bromide
  • (3-methoxy-4-chlorophenyl)zinc bromide

Comparison: (3-methoxy-4-methylphenyl)zinc bromide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of the types of products formed and the conditions required for its reactions.

Properties

Molecular Formula

C8H9BrOZn

Molecular Weight

266.4 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-methylbenzene-5-ide

InChI

InChI=1S/C8H9O.BrH.Zn/c1-7-5-3-4-6-8(7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

AWKKNHUTZLPMRZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=[C-]C=C1)OC.[Zn+]Br

Origin of Product

United States

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